

# Head-to-head comparison of Tranilast and Pirfenidone for pulmonary fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tranilast |           |
| Cat. No.:            | B1681357  | Get Quote |

# Head-to-Head Comparison: Tranilast and Pirfenidone for Pulmonary Fibrosis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of **Tranilast** and Pirfenidone, two therapeutic agents investigated for the treatment of pulmonary fibrosis. While Pirfenidone is an approved treatment for idiopathic pulmonary fibrosis (IPF), **Tranilast** has shown promise in preclinical studies. This document aims to objectively compare their mechanisms of action, efficacy in experimental models, and available safety profiles to inform further research and drug development efforts.

### **Mechanism of Action**

Both **Tranilast** and Pirfenidone exert their anti-fibrotic effects by modulating key signaling pathways involved in the pathogenesis of pulmonary fibrosis. However, their primary mechanisms of action, as suggested by current research, show distinct areas of focus.

**Tranilast**: An anti-allergic drug, **Tranilast** has been shown to inhibit pulmonary fibrosis primarily by suppressing the Transforming Growth Factor-beta (TGF- $\beta$ )/SMAD2 signaling pathway.[1][2] [3][4][5] This pathway is a central driver of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix (ECM) proteins.[1][2] By



attenuating SMAD2 phosphorylation, **Tranilast** effectively reduces the expression of ECM proteins like fibronectin and type IV collagen.[1][2][3][4]

Pirfenidone: This orally active small molecule possesses both anti-fibrotic and anti-inflammatory properties. [6][7][8][9][10] Its mechanism is multifaceted, involving the downregulation of the production of several pro-fibrotic and inflammatory mediators, most notably TGF- $\beta$ .[11][12][13][14] Pirfenidone has been shown to inhibit fibroblast proliferation, reduce TGF- $\beta$ -stimulated collagen production, and decrease the production of other fibrogenic mediators.[7] It also modulates the expression of inflammatory cytokines like tumor necrosis factor-alpha (TNF- $\alpha$ ) and interleukin-1 beta (IL-1 $\beta$ ).[7]



Click to download full resolution via product page



Caption: **Tranilast**'s inhibitory effect on the TGF-β/SMAD2 pathway.



Click to download full resolution via product page

Caption: Pirfenidone's multifaceted anti-fibrotic and anti-inflammatory actions.

# **Efficacy: A Comparative Overview**

Direct head-to-head clinical trials comparing **Tranilast** and Pirfenidone for pulmonary fibrosis are not available. Therefore, this comparison is based on existing preclinical data for **Tranilast** and extensive clinical trial data for Pirfenidone.



**Preclinical Efficacy** 

| Feature        | Tranilast                                                                                                                                                                                                    | Pirfenidone                                                                                                                                                                                                                                     |
|----------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Animal Model   | Bleomycin-induced pulmonary fibrosis in mice.[1][2][3][5]                                                                                                                                                    | Bleomycin-induced pulmonary fibrosis in mice and other animal models of fibrosis (liver, heart, kidney).[6][7][8][9][10] [15]                                                                                                                   |
| Key Findings   | - Significantly attenuated lung fibrosis.[1][2][3][16] - Reduced levels of TGF-β, collagen, and fibronectin in pulmonary fibrotic tissues.[1][2][3] - Suppressed the activation of alveolar macrophages.[17] | - Consistently demonstrated anti-fibrotic effects in various animal models.[6][7][8][9][10] - Reduced collagen deposition and improved lung histology.[7] - Modulated various cytokines and growth factors, most notably reducing TGF-β.[8][15] |
| In Vitro Model | TGF-β2-stimulated A549 human alveolar epithelial cells. [1][2][3][4][5]                                                                                                                                      | Various cell-based assays.[6]                                                                                                                                                                                                                   |
| Key Findings   | - Suppressed the expression of ECM proteins (fibronectin, type IV collagen).[1][2][3][4] - Attenuated SMAD2 phosphorylation.[1][2][3][4] - Inhibited cell motility and foci formation.[1][2][3]              | - Reduced fibroblast proliferation.[7] - Inhibited TGF-β stimulated collagen production.[7] - Reduced the production of fibrogenic and inflammatory mediators.[7]                                                                               |

### **Clinical Efficacy of Pirfenidone**

Pirfenidone has undergone extensive clinical evaluation in patients with idiopathic pulmonary fibrosis (IPF).



| Trial                                      | Key Efficacy Endpoints                                                     | Results                                                                                                                                                                                                                        |
|--------------------------------------------|----------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ASCEND & CAPACITY<br>(Pooled Analysis)     | Annual mean rate of decline in Forced Vital Capacity (FVC) at Week 52.[18] | Significantly lower rate of FVC decline for pirfenidone versus placebo in both advanced (p=0.0035) and non-advanced IPF (p=0.0001).[18]                                                                                        |
| RECAP (Open-label extension)               | Mean annual rate of FVC decline from baseline to Week 180.[18]             | Similar rates of FVC decline in patients with advanced (-141.5 mL) and non-advanced IPF (-153.5 mL) on pirfenidone treatment.[18]                                                                                              |
| Overall Survival (Exploratory<br>Analysis) | All-cause mortality.[19]                                                   | A numerical difference in all-<br>cause mortality in favor of<br>pirfenidone was observed<br>across three Phase 3 trials,<br>although it did not reach<br>statistical significance over the<br>study and follow-up period.[19] |

# Safety and Tolerability

**Tranilast**: As an approved anti-allergic medication in some countries, **Tranilast** has a known safety profile in those indications. However, its safety and tolerability specifically in the context of long-term use for pulmonary fibrosis have not been established in large-scale clinical trials.

Pirfenidone: The safety profile of Pirfenidone in IPF patients is well-documented through numerous clinical trials and real-world experience.[20][21][22]

- Common Adverse Events: The most frequently reported adverse events are gastrointestinal (nausea, diarrhea, dyspepsia) and skin-related (rash, photosensitivity).[21][22][23] These are generally mild to moderate in severity.[22]
- Serious Adverse Events: Elevated liver enzymes and drug-induced liver injury have been observed, necessitating regular liver function monitoring.[19]



• Dose Modifications: Dose reduction or interruption can often manage adverse events.[21]

### **Experimental Protocols**

# Tranilast: Murine Bleomycin-Induced Pulmonary Fibrosis Model



Click to download full resolution via product page



Caption: Workflow for evaluating **Tranilast** in a mouse model of pulmonary fibrosis.

- Animal Model: Male 12-week-old ICR mice were used.[5]
- Induction of Fibrosis: Pulmonary fibrosis was induced by intravenous injection of bleomycin at a dose of 10 mg/kg/day for 5 consecutive days.[5]
- Treatment: Following bleomycin administration, mice were treated with Tranilast (200 mg/kg) or a vehicle control via oral gavage.[5]
- Evaluation: On day 28, the following assessments were performed:
  - Histological Analysis: Lung tissues were stained with Masson's trichrome to assess the extent of fibrosis, which was quantified using the Ashcroft score.[2]
  - Collagen Content: The total collagen content in the lung tissue was measured using the Sircol collagen assay.[3]
  - TGF-β1 Levels: The concentration of TGF-β1 in the bronchoalveolar lavage (BAL) fluid was determined by an enzyme-linked immunosorbent assay (ELISA).[3]

**Pirfenidone: ASCEND Clinical Trial Protocol** 





Click to download full resolution via product page

Caption: Simplified workflow of the Pirfenidone ASCEND clinical trial.

- Study Design: A multinational, randomized, double-blind, placebo-controlled Phase 3 trial.
   [19]
- Participants: Patients with a diagnosis of idiopathic pulmonary fibrosis.



- Intervention: Patients were randomized to receive either oral Pirfenidone (2403 mg/day) or a placebo.
- Treatment Duration: 52 weeks.[19]
- Primary Endpoint: The primary efficacy endpoint was the change in Forced Vital Capacity (FVC) from baseline to week 52.[19]
- Secondary Endpoints: Included change in 6-minute walk test distance, progression-free survival, and dyspnea.

### Conclusion

Pirfenidone is a well-established therapeutic option for IPF, with its efficacy in slowing disease progression and a manageable safety profile demonstrated in multiple large-scale clinical trials. [20] **Tranilast**, on the other hand, has shown promising anti-fibrotic effects in preclinical models by targeting the TGF-β/SMAD2 pathway.[1][4]

The available data suggests that both molecules interfere with the pivotal TGF-β signaling cascade, albeit through potentially different downstream mechanisms. The preclinical evidence for **Tranilast** provides a strong rationale for its further investigation in clinical trials for pulmonary fibrosis. Future research, including direct comparative studies, would be invaluable to fully elucidate the relative efficacy and safety of these two agents and to determine their optimal roles in the management of this devastating disease. The development of an inhaled formulation of **Tranilast**, NXP002, which has received a positive opinion for orphan drug designation in the EU, may offer a novel therapeutic approach for IPF.[24]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]



- 3. dovepress.com [dovepress.com]
- 4. Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Pirfenidone Wikipedia [en.wikipedia.org]
- 8. Antifibrotic activities of pirfenidone in animal models PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifibrotic activities of pirfenidone in animal models PMC [pmc.ncbi.nlm.nih.gov]
- 10. antifibrotic-activities-of-pirfenidone-in-animal-models Ask this paper | Bohrium [bohrium.com]
- 11. atsjournals.org [atsjournals.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 14. Pirfenidone 200 mg Uses, Dosage, Mechanism of Action, and Benefits | STERIS HEALTHCARE PVT LTD Katihar [sterispharma.com]
- 15. researchgate.net [researchgate.net]
- 16. ovid.com [ovid.com]
- 17. Suppressive effects of tranilast on pulmonary fibrosis and activation of alveolar macrophages in mice treated with bleomycin: role of alveolar macrophages in the fibrosis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and Safety of Pirfenidone in Advanced Versus Non-Advanced Idiopathic Pulmonary Fibrosis: Post-Hoc Analysis of Six Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical Trial Results for IPF | Esbriet® (pirfenidone) [esbriethcp.com]
- 20. bmjopen.bmj.com [bmjopen.bmj.com]
- 21. ejhp.bmj.com [ejhp.bmj.com]
- 22. Frontiers | Use of pirfenidone in fibrotic interstitial lung diseases and beyond: a review [frontiersin.org]
- 23. Effectiveness and safety of pirfenidone for idiopathic pulmonary fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]



 To cite this document: BenchChem. [Head-to-head comparison of Tranilast and Pirfenidone for pulmonary fibrosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681357#head-to-head-comparison-of-tranilast-and-pirfenidone-for-pulmonary-fibrosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com